molecular formula C19H12Cl2N2S B5335241 (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile

Cat. No.: B5335241
M. Wt: 371.3 g/mol
InChI Key: KIWFMRNHXSOMEW-RIYZIHGNSA-N
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Description

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2,4-dichlorophenyl isothiocyanate with a suitable amine under basic conditions.

    Coupling Reaction: The thiazole derivative is then coupled with 2-methylphenylacetonitrile in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The compound may undergo substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

    Oxidation: Products may include oxidized thiazole derivatives or phenyl ketones.

    Reduction: Products may include amines or reduced thiazole derivatives.

    Substitution: Products may include halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the development of new materials with specific electronic properties.

Biology

    Antimicrobial Agents: Thiazole derivatives have shown potential as antimicrobial agents.

    Enzyme Inhibitors: These compounds can act as inhibitors for various enzymes, making them useful in biochemical research.

Medicine

    Pharmaceuticals: Thiazole derivatives are used in the development of drugs for various diseases, including cancer and infectious diseases.

Industry

    Agriculture: These compounds can be used as pesticides or herbicides.

    Dyes and Pigments: Thiazole derivatives are used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile would depend on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. As a pharmaceutical, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile
  • (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile

Uniqueness

The uniqueness of (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2,4-dichlorophenyl group and the 2-methylphenyl group can enhance its binding affinity to certain molecular targets and improve its stability under various conditions.

Properties

IUPAC Name

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2S/c1-12-4-2-3-5-13(12)8-14(10-22)19-23-18(11-24-19)16-7-6-15(20)9-17(16)21/h2-9,11H,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWFMRNHXSOMEW-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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